molecular formula C14H13BrO B1285312 1-(4-Bromophenyl)-4-ethoxybenzene CAS No. 58743-80-9

1-(4-Bromophenyl)-4-ethoxybenzene

Cat. No.: B1285312
CAS No.: 58743-80-9
M. Wt: 277.16 g/mol
InChI Key: KTNZDANAUJJRBF-UHFFFAOYSA-N
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Description

4-Bromo-4’-ethoxybiphenyl is a chemical compound belonging to the class of biphenyl derivatives. It is characterized by the presence of a bromine atom and an ethoxy group attached to the biphenyl structure. This compound is a white crystalline solid and is commonly used in various fields such as medical research, environmental research, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-4’-ethoxybiphenyl can be synthesized through various methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods: In industrial settings, the production of 4-Bromo-4’-ethoxybiphenyl often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4’-ethoxybiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The ethoxy group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products may include alcohols or alkanes

Scientific Research Applications

4-Bromo-4’-ethoxybiphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-4’-ethoxybiphenyl depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are subjects of ongoing research. The exact molecular targets and pathways involved are not yet fully elucidated .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-4’-ethoxybiphenyl is unique due to the presence of both a bromine atom and an ethoxy group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1-bromo-4-(4-ethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNZDANAUJJRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578796
Record name 4-Bromo-4'-ethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58743-80-9
Record name 4-Bromo-4′-ethoxy-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58743-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-4'-ethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-(4-bromophenyl)-phenol (4.06 g, 16.3 mmol) in acetone (30 mL) at room temperature, was added 4.5 eq K2CO3 (4.0M, 18 mL, 73.3 mmol) in water and 4.0 eq Iodoethane (5.26 mL, 65.2 mmol). The reaction mixture was stirred overnight, and heated to reflux for 6 hrs. The product was crystallized out of the solution, and filtered. The crude product was recrystallized from hexane to provide ethyl 4-(4-bromophenyl) phenyl ether (4.1 g, 91%) as an white crystal.
Quantity
4.06 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
5.26 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-(4-bromophenyl)-phenol (4.06 g, 16.3 mmol) in acetone (30 mL) at room temperature, was added 4.5 eq K2CO3 (4.0 M, 18 mL, 73.3 mmol) in water and 4.0 eq lodoethane (5.26 mL, 65.2 mmol). The reaction mixture was stirred overnight, and heated to reflux for 6 hrs. The product was crystallized out of the solution, and filtered. The crude product was recrystallized from hexane to provide ethyl 4-(4-bromophenyl) phenyl ether (4.1 g, 91%) as an white crystal.
Quantity
4.06 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Bromo-4'-hydroxybiphenyl (2.49 g) was added over 30 minutes to a stirred suspension of sodium hydride (0.42 g of 60% dispersion in mineral oil) in dimethylformamide (10 ml) whilst keeping the temperature of the reaction mixture below 10° C. The reaction mixture was stirred at a temperature below 10° C. for a futher 5 minutes. Ethyl iodide (1.87 g) was added over 10 minutes and stirring continued at room temperature for 2 hours. Water (200 ml) was added to the mixture and the mixture extracted with diethyl ether (3×50 ml). The ether extracts were combined, washed with 1M sodium hydroxide solution (50 ml) and brine (50 ml), dried (MgSO4) and evaporated to give a residue which was crystallised from hexane to give, as a colourless solid, 4-bromo-4'-ethoxybiphenyl (2.15 g), m.p. 139° C.; NMR (CDCl3): 1.4(3H, t), 4.0-4.1(2H, q), 6.9(2H, d) and 7.35-7.55(6H, m).
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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